molecular formula C8H6ClF3N2O2 B6161546 ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 1027059-34-2

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B6161546
CAS No.: 1027059-34-2
M. Wt: 254.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H6ClF3N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis process generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a trifluoromethyl group, a chlorine atom, and an ethyl carboxylate group . The presence of the trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.6 . The compound is typically stored in a refrigerator and shipped at room temperature . It can exist in either solid or liquid form .

Mechanism of Action

Target of Action

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a compound with potential applications in scientific research and industry They are used in the protection of crops from pests and have been found to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Biochemical Pathways

, suggesting that they may affect pathways related to inflammation and neuronal protection.

Pharmacokinetics

It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

, suggesting that they may have similar effects.

Advantages and Limitations for Lab Experiments

ECTPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be purified through recrystallization. In addition, it is soluble in water and other organic solvents, which makes it easy to use in experiments. However, there are some limitations to the use of ECTPC in laboratory experiments. It is not very stable, and it can decompose under certain conditions. In addition, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of ECTPC. It could be used to develop new therapeutic agents for the treatment of diseases, such as cancer, inflammation, and oxidative stress. In addition, it could be used to study the effects of drugs on the human body and to investigate the potential therapeutic effects of certain compounds. Finally, it could be used to study the mechanism of action of certain enzymes and receptors, which could lead to the development of new drugs.

Synthesis Methods

ECTPC can be synthesized using a two-step procedure. The first step involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with ethyl chloroformate in the presence of a base. This reaction yields the desired product, ECTPC, in high yield. The second step involves the purification of the product through recrystallization.

Scientific Research Applications

ECTPC has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of drugs, in biochemical and physiological studies, and in laboratory experiments. It has also been used to study the effects of drugs on the human body and to investigate the potential therapeutic effects of certain compounds.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl cyanoacetate", "2,4,6-trichloropyrimidine", "Sodium trifluoroacetate", "Sodium hydride", "Ethyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with 2,4,6-trichloropyrimidine in the presence of sodium trifluoroacetate and sodium hydride to form ethyl 2-chloro-6-cyano-4-trichloropyrimidinecarboxylate.", "Step 2: The resulting product from step 1 is then reacted with trifluoroacetic acid in the presence of ethyl iodide to form ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate.", "Step 3: The product from step 2 is then purified by washing with hydrochloric acid, followed by washing with sodium bicarbonate, and finally recrystallization from ethanol and water to obtain the final product." ] }

1027059-34-2

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.